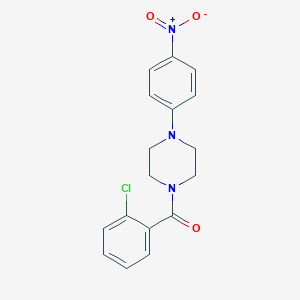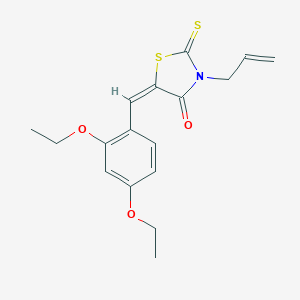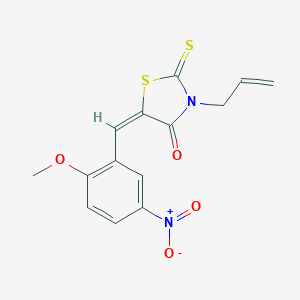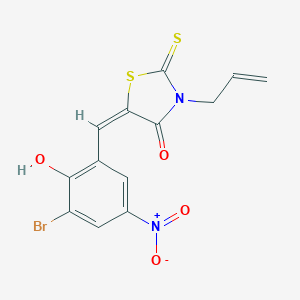
1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of 2-chlorobenzoyl chloride with 4-(4-nitrophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 4-(4-Aminophenyl)-piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-phenyl)-[4-(4-aminophenyl)-piperazin-1-yl]-methanone: Similar structure but with an amino group instead of a nitro group.
(2-Chloro-phenyl)-[4-(4-methylphenyl)-piperazin-1-yl]-methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(2-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both a nitro group and a piperazine ring, which confer specific chemical and biological properties. The nitro group can participate in redox reactions, while the piperazine ring provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C17H16ClN3O3 |
|---|---|
Peso molecular |
345.8g/mol |
Nombre IUPAC |
(2-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-4-2-1-3-15(16)17(22)20-11-9-19(10-12-20)13-5-7-14(8-6-13)21(23)24/h1-8H,9-12H2 |
Clave InChI |
URWGNEAKODZOAA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-fluorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinethione](/img/structure/B414548.png)
![2-(methoxymethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414550.png)
![2-(ethoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B414551.png)
![4-[(1-Phenyl-2-{2,4,6-trisnitrophenyl}hydrazino)methyl]-1,1'-biphenyl](/img/structure/B414552.png)
![3-(cyclohexylmethyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414554.png)
![5-bromo-N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B414556.png)
![3-(cyclopentylmethyl)-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414557.png)
![ethyl 2-[3-(4-methoxyphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B414559.png)
![2-[(dibutylamino)methyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B414560.png)
![2-benzylsulfanyl-3-(cyclohexylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414561.png)
![2-benzylsulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B414564.png)
